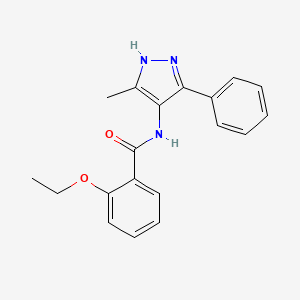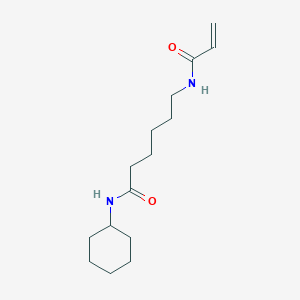
6-(Acryloylamino)-N-cyclohexylhexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Acryloylamino)-N-ciclohexilhexanamida es un compuesto orgánico que presenta tanto un grupo acriloilo como un grupo ciclohexilo. Este compuesto es de interés debido a sus posibles aplicaciones en diversos campos, incluida la química de polímeros y la ciencia de materiales. La presencia de ambos grupos, acriloilo y ciclohexilo, confiere propiedades químicas únicas que pueden aprovecharse en diferentes reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-(Acryloylamino)-N-ciclohexilhexanamida típicamente implica la reacción del cloruro de acriloilo con N-ciclohexilhexanamida en presencia de una base como la trietilamina. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del cloruro de acriloilo. El esquema general de la reacción es el siguiente:
Cloruro de acriloilo+N-ciclohexilhexanamida→6-(Acryloylamino)-N-ciclohexilhexanamida+HCl
Métodos de producción industrial
En un entorno industrial, la producción de 6-(Acryloylamino)-N-ciclohexilhexanamida puede escalarse utilizando reactores de flujo continuo. Esto permite un mejor control de las condiciones de reacción, como la temperatura y la presión, y mejora el rendimiento y la pureza generales del producto. El uso de sistemas automatizados también reduce el riesgo de contaminación y aumenta la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
6-(Acryloylamino)-N-ciclohexilhexanamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo acriloilo puede oxidarse para formar los epóxidos correspondientes.
Reducción: El compuesto puede reducirse para formar la amina correspondiente.
Sustitución: El grupo acriloilo puede participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen perácidos como el ácido m-cloroperoxibenzoico.
Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.
Productos principales
Oxidación: Epóxidos
Reducción: Aminas
Sustitución: Amidas sustituidas
Aplicaciones Científicas De Investigación
6-(Acryloylamino)-N-ciclohexilhexanamida tiene varias aplicaciones en la investigación científica:
Química de polímeros: Puede utilizarse como monómero en la síntesis de polímeros con propiedades específicas.
Ciencia de materiales: El compuesto puede incorporarse a materiales para mejorar sus propiedades mecánicas.
Biología y medicina:
Industria: El compuesto puede utilizarse en la producción de recubrimientos y adhesivos debido a su grupo acriloilo reactivo.
Mecanismo De Acción
El mecanismo de acción de 6-(Acryloylamino)-N-ciclohexilhexanamida implica su capacidad de formar enlaces covalentes con otras moléculas a través de su grupo acriloilo. Esta reactividad le permite participar en diversas reacciones químicas, lo que la hace útil en la síntesis de moléculas complejas. El grupo ciclohexilo proporciona impedimento estérico, que puede influir en la reactividad y la selectividad del compuesto en diferentes reacciones.
Comparación Con Compuestos Similares
Compuestos similares
6-(Acryloylamino)-N-fenilhexanamida: Estructura similar pero con un grupo fenilo en lugar de un grupo ciclohexilo.
6-(Acryloylamino)-N-metilhexanamida: Estructura similar pero con un grupo metilo en lugar de un grupo ciclohexilo.
Singularidad
6-(Acryloylamino)-N-ciclohexilhexanamida es única debido a la presencia del grupo ciclohexilo, que proporciona propiedades estéricas y electrónicas distintas en comparación con otros compuestos similares. Esta singularidad puede aprovecharse en aplicaciones específicas donde el grupo ciclohexilo imparte las propiedades deseadas al producto final.
Propiedades
Número CAS |
606933-07-7 |
|---|---|
Fórmula molecular |
C15H26N2O2 |
Peso molecular |
266.38 g/mol |
Nombre IUPAC |
N-cyclohexyl-6-(prop-2-enoylamino)hexanamide |
InChI |
InChI=1S/C15H26N2O2/c1-2-14(18)16-12-8-4-7-11-15(19)17-13-9-5-3-6-10-13/h2,13H,1,3-12H2,(H,16,18)(H,17,19) |
Clave InChI |
DTCPIFKENKDRBR-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)NCCCCCC(=O)NC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


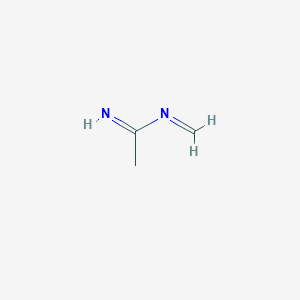
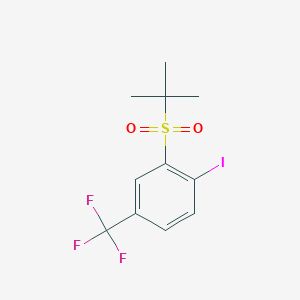
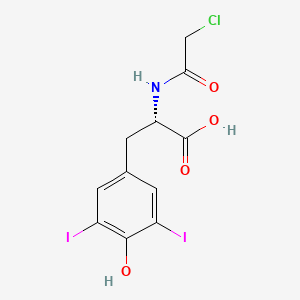
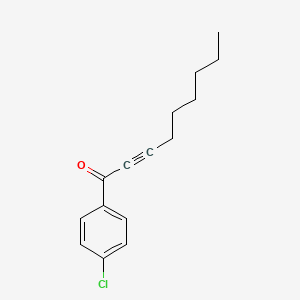
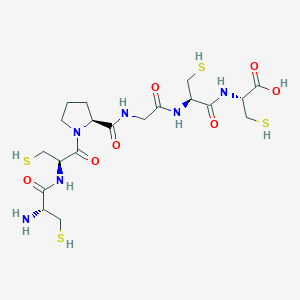
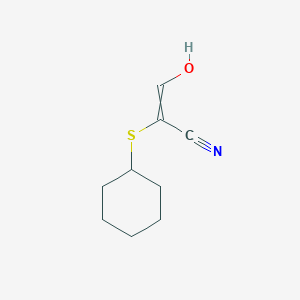
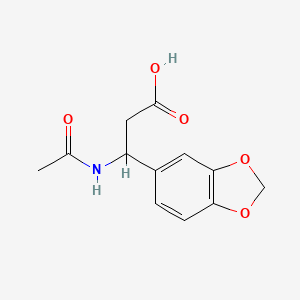
![N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12592562.png)

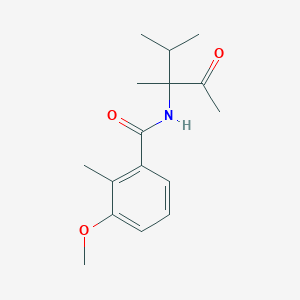
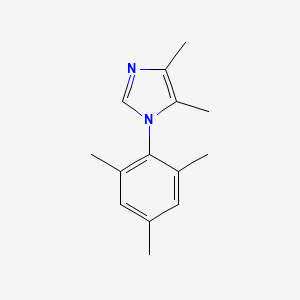

![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}tetradec-2-yn-1-ol](/img/structure/B12592578.png)
